molecular formula C15H12F2O B1359037 3,4-Difluoro-2'-ethylbenzophenone CAS No. 951884-97-2

3,4-Difluoro-2'-ethylbenzophenone

Cat. No.: B1359037
CAS No.: 951884-97-2
M. Wt: 246.25 g/mol
InChI Key: HNQFVOFVLMUIFU-UHFFFAOYSA-N
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Description

3,4-Difluoro-2’-ethylbenzophenone is an organic compound with the molecular formula C15H12F2O It is a derivative of benzophenone, where the phenyl rings are substituted with fluorine atoms at the 3 and 4 positions and an ethyl group at the 2’ position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Difluoro-2’-ethylbenzophenone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 3,4-difluorobenzoyl chloride with 2-ethylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions generally include maintaining a low temperature to control the reaction rate and prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of 3,4-Difluoro-2’-ethylbenzophenone can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This involves using high-purity reactants, efficient mixing, and precise temperature control. The product is then purified through recrystallization or distillation to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

3,4-Difluoro-2’-ethylbenzophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzophenone derivatives.

Scientific Research Applications

3,4-Difluoro-2’-ethylbenzophenone has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,4-Difluoro-2’-ethylbenzophenone involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s reactivity and stability, allowing it to participate in various chemical reactions. The compound can interact with enzymes and receptors, modulating their activity and leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Difluorobenzophenone: Similar structure but with fluorine atoms at the 4 and 4’ positions.

    2,4-Difluorobenzophenone: Fluorine atoms at the 2 and 4 positions.

    3,4-Difluorobenzophenone: Lacks the ethyl group at the 2’ position.

Uniqueness

3,4-Difluoro-2’-ethylbenzophenone is unique due to the presence of both fluorine atoms and an ethyl group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

(3,4-difluorophenyl)-(2-ethylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F2O/c1-2-10-5-3-4-6-12(10)15(18)11-7-8-13(16)14(17)9-11/h3-9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNQFVOFVLMUIFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1C(=O)C2=CC(=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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